molecular formula C16H18N4O5S B047623 Torsemide Carboxylic Acid CAS No. 113844-99-8

Torsemide Carboxylic Acid

Cat. No. B047623
CAS RN: 113844-99-8
M. Wt: 378.4 g/mol
InChI Key: PGPRBNDLCZQUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Torsemide carboxylic acid (TCA) is a synthetic diuretic drug that has been used for decades to treat a variety of medical conditions including hypertension, edema, and congestive heart failure. It is a carboxylic acid derivative of torsemide, a sulfonamide diuretic, and is classified as a loop diuretic. TCA is primarily used to reduce fluid retention in the body by increasing the amount of sodium and chloride ions that are excreted in the urine. TCA is also used to reduce the risk of stroke, myocardial infarction, and other cardiovascular events.

Scientific Research Applications

  • Aldosterone Secretion Inhibition : Torsemide has been shown to inhibit aldosterone secretion in vitro, potentially explaining its reduced potassium loss compared to other diuretics (Goodfriend et al., 1998).

  • Heart Failure Treatment : Several studies indicate that Torsemide may be more effective than furosemide in improving functional status and reducing hospitalizations in heart failure patients. However, more randomized data is needed to confirm its effectiveness (Peters et al., 2021), (Buggey et al., 2015).

  • Corrosion Inhibition : Torsemide has been found to be more efficient than furosemide as a corrosion inhibitor for mild steel in hydrochloric acid medium, suggesting its potential use in industrial applications (Hari Kumar & Karthikeyan, 2013).

  • Chronic Congestive Heart Failure Management : Oral Torsemide effectively reduces body weight and edema in chronic congestive heart failure patients while maintaining electrolyte balance (Patterson et al., 1994).

  • Stability Analysis : Studies have shown that Torsemide is unstable in acids and bases but stable under sunlight. This finding is significant for its storage and handling in pharmaceutical settings (Kamil et al., 2020).

  • Photosensitivity and Drug Interactions : Torsemide can cause photosensitive lichenoid reactions and should be used cautiously in patients hypersensitive to sulfonamides due to potential cross-reactivity (Byrd & Ahmed, 1997).

  • Serum and Urine Electrolyte Levels in Dogs : In veterinary medicine, Torsemide effectively improves serum and urine electrolyte levels in dogs with congestive heart failure, highlighting its potential use in animal health (Caro-Vadillo et al., 2007).

  • Pharmacokinetic Studies : Torsemide has been the subject of pharmacokinetic studies, including its analysis in plasma and urine, which is crucial for understanding its therapeutic efficacy and safety profile (March et al., 1990).

Mechanism of Action

Target of Action

Torsemide Carboxylic Acid, a metabolite of Torsemide , primarily targets the Na+/K+/2Cl- carrier system located in the lumen of the thick ascending portion of the loop of Henle . This system plays a crucial role in the reabsorption of sodium and chloride, which is essential for maintaining fluid and electrolyte balance in the body .

Mode of Action

This compound inhibits the Na+/K+/2Cl- carrier system from within the lumen of the thick ascending portion of the loop of Henle . By blocking this system, it reduces the reabsorption of sodium and chloride, leading to increased excretion of these ions along with water . This diuretic action helps in managing conditions like hypertension and edema associated with heart failure, renal failure, or liver disease .

Biochemical Pathways

The inhibition of the Na+/K+/2Cl- carrier system disrupts the ion balance within the renal tubular cells. This disruption leads to an increase in the urinary excretion of sodium, chloride, and water

Pharmacokinetics

The bioavailability of Torsemide, the parent drug, is approximately 80%, with little inter-subject variation . It is absorbed with little first-pass metabolism, and the serum concentration reaches its peak within 1 hour after oral administration . Torsemide is cleared from the circulation by both hepatic metabolism (approximately 80% of total clearance) and excretion into the urine (approximately 20% of total clearance in patients with normal renal function) . The major metabolite in humans is this compound .

Result of Action

The primary result of this compound’s action is diuresis, i.e., increased production of urine . This leads to the reduction of fluid accumulation in the body, thereby helping in the management of conditions like hypertension and edema .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain genetic polymorphisms in enzymes like CYP2C9 and OATP1B1 can affect the pharmacokinetics of Torsemide . Furthermore, the drug’s efficacy can be influenced by the patient’s disease state, as differences in Torsemide pharmacokinetics and pharmacodynamics have been observed between healthy adults and patient groups . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.

Future Directions

While specific future directions for Torsemide Carboxylic Acid were not found, torsemide, from which it is derived, is extensively used in the management of heart failure, renal disease, and cirrhosis . There is ongoing research into its effects and potential advantages .

Biochemical Analysis

properties

IUPAC Name

3-[[3-(propan-2-ylcarbamoylsulfamoyl)pyridin-4-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-10(2)18-16(23)20-26(24,25)14-9-17-7-6-13(14)19-12-5-3-4-11(8-12)15(21)22/h3-10H,1-2H3,(H,17,19)(H,21,22)(H2,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPRBNDLCZQUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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